N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions where a phenylsulfonyl chloride reacts with the pyrrolidine derivative under basic conditions.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and an appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity through its conformational flexibility, while the oxalamide moiety may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of oxalamide.
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)urea: Contains a urea moiety instead of oxalamide.
Uniqueness
N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxalamide moiety, in particular, may offer unique interactions with biological targets compared to similar compounds with different functional groups.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(2)11-18-16(21)17(22)19-12-14-7-6-10-20(14)25(23,24)15-8-4-3-5-9-15/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGSBKNIWCQOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.